2,4-Dimethoxyphenylpropionylchloride
Description
2,4-Dimethoxyphenylpropionylchloride is an acyl chloride derivative featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2- and 4-positions and a propionyl chloride (-COCH₂CH₂Cl) functional group. This compound is primarily utilized in organic synthesis for introducing the 2,4-dimethoxyphenylpropionyl moiety into target molecules, such as in the preparation of pharmaceuticals, agrochemicals, or polymers. The methoxy groups act as electron-donating substituents, modulating the electronic environment of the aromatic ring and influencing reactivity in electrophilic or nucleophilic reactions .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoyl chloride |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
VZFIVHNNKZITFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
2,4-Dinitrophenol (2,4-DNP)
- Structure: A phenolic compound with nitro (-NO₂) groups at the 2- and 4-positions.
- Key Differences : Unlike 2,4-Dimethoxyphenylpropionylchloride, 2,4-DNP lacks the acyl chloride group and features nitro substituents, which are strongly electron-withdrawing. This results in significantly higher acidity (pKa ~4) compared to methoxy-substituted compounds .

- Applications : Primarily used as a metabolic uncoupler, contrasting with the acyl chloride’s role in synthetic chemistry.
(2,4-Dichlorophenyl)methanesulfonyl Chloride
- Structure : Contains two chlorine atoms at the 2- and 4-positions and a sulfonyl chloride (-SO₂Cl) group.
- Key Differences : The sulfonyl chloride group is less electrophilic than the acyl chloride, making it more stable but less reactive in nucleophilic acyl substitutions. Chlorine substituents (electron-withdrawing) further reduce ring electron density compared to methoxy groups, altering regioselectivity in aromatic reactions .
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Features fluorine atoms at the 2- and 4-positions and a pyrrolidone-carboxylic acid group.
- Key Differences: Fluorine’s electronegativity (-I effect) increases the ring’s electron deficiency, while the carboxylic acid group introduces hydrogen-bonding capability, unlike the hydrophobic propionyl chloride chain. This compound is notable for antitumor activity, diverging from the acyl chloride’s synthetic applications .
Functional Group Reactivity
Acyl Chlorides vs. Sulfonyl Chlorides
- Reactivity : Acyl chlorides (e.g., this compound) undergo nucleophilic acyl substitution more readily than sulfonyl chlorides due to the higher electrophilicity of the carbonyl carbon.
- Stability : Sulfonyl chlorides (e.g., (2,4-Dichlorophenyl)methanesulfonyl chloride) are less moisture-sensitive, whereas acyl chlorides require stringent anhydrous conditions to prevent hydrolysis .
Hydrochloride Salts (e.g., 2-Amino-3',4'-dibenzyloxypropiophenone Hydrochloride)
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Functional Group | Key Properties | Applications |
|---|---|---|---|---|
| This compound | 2,4-OCH₃ | Acyl chloride (-COCl) | Moisture-sensitive, electrophilic | Organic synthesis |
| 2,4-Dinitrophenol | 2,4-NO₂ | Phenol (-OH) | Highly acidic, yellow crystalline | Metabolic studies, explosives |
| (2,4-Dichlorophenyl)methanesulfonyl chloride | 2,4-Cl | Sulfonyl chloride (-SO₂Cl) | Stable, moderate reactivity | Sulfonylation reactions |
| Triclosan | 2,4-Cl, 5-ClO | Phenol (-OH) | Antimicrobial, lipophilic | Personal care products |
Table 2: Substituent Electronic Effects
| Substituent Type | Example Compound | Electron Effect | Reactivity in Aromatic Substitution |
|---|---|---|---|
| Electron-donating (-OCH₃) | This compound | Activating, ortho/para-directing | Enhanced electrophilic substitution |
| Electron-withdrawing (-NO₂) | 2,4-Dinitrophenol | Deactivating, meta-directing | Reduced electrophilic substitution |
| Halogen (-Cl) | Triclosan | Weakly deactivating, ortho/para-directing | Moderate reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

